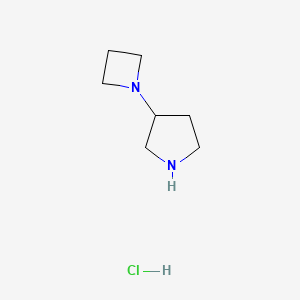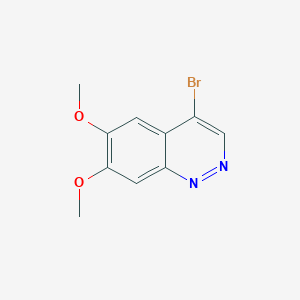
3-(Azetidin-1-YL)pyrrolidine hydrochloride
Overview
Description
3-(Azetidin-1-YL)pyrrolidine hydrochloride is an organic compound with the chemical formula C7H16Cl2N2. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is known for its structural similarity to nicotine, an alkaloid found in tobacco plants. It is commonly used in laboratory settings as a reagent and has applications in various fields such as fluorescent dyes, biomarkers, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(Azetidin-1-YL)pyrrolidine hydrochloride can be synthesized by reacting azetidine with pyrrolidine under appropriate conditions . The reaction typically involves the use of a solvent and a catalyst to facilitate the formation of the desired product. The specific preparation method can be adjusted according to experimental requirements.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-1-YL)pyrrolidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but they often involve the use of solvents and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of various substituted products .
Scientific Research Applications
3-(Azetidin-1-YL)pyrrolidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it serves as a tool for studying the effects of nicotine analogs on biological systems. Additionally, it is used in the field of fluorescent dyes and biomarkers for imaging and diagnostic purposes .
Mechanism of Action
The mechanism of action of 3-(Azetidin-1-YL)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways similar to those of nicotine. It binds to nicotinic acetylcholine receptors, leading to the activation of these receptors and subsequent downstream signaling pathways. This interaction can result in various physiological effects, depending on the specific receptor subtype and tissue involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-(Azetidin-1-YL)pyrrolidine hydrochloride include other azetidines and pyrrolidines, such as azetidine, pyrrolidine, and their derivatives . These compounds share structural similarities and exhibit comparable reactivity due to the presence of the four-membered azetidine ring.
Uniqueness: What sets this compound apart from other similar compounds is its specific structural arrangement, which combines the azetidine and pyrrolidine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(azetidin-1-yl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.ClH/c1-4-9(5-1)7-2-3-8-6-7;/h7-8H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHBWIEXLSVIDDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696868 | |
| Record name | 3-(Azetidin-1-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018443-00-9 | |
| Record name | 3-(Azetidin-1-yl)pyrrolidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503290.png)
![3-iodo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1503293.png)
![3-[(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethylamino]-propanol](/img/structure/B1503300.png)
![1-[4-(Pyrrolidin-1-ylmethyl)-2-thienyl]ethanone](/img/structure/B1503304.png)
![methyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1503324.png)
![3-nitro-6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503325.png)
![7-Hydroxy-1H-pyrrolo[2,3-C]pyridine-3-carboxylic acid](/img/structure/B1503347.png)
![7-Methyl-1H-pyrrolo[3,2-B]pyridine-3-carboxylic acid](/img/structure/B1503363.png)


![methyl 6-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1503382.png)
![7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1503393.png)


